molecular formula C12H11ClFNO B12652528 4-Chloro-3-fluorophenyl-(1-methyl-2-pyrrolyl)methanol

4-Chloro-3-fluorophenyl-(1-methyl-2-pyrrolyl)methanol

Cat. No.: B12652528
M. Wt: 239.67 g/mol
InChI Key: HGJZUWIHAQBULS-UHFFFAOYSA-N
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Description

Chemical Structure: 4-Chloro-3-fluorophenyl-(1-methyl-2-pyrrolyl)methanol (CAS 2108982-23-4) is a substituted methanol derivative featuring a chlorinated and fluorinated phenyl ring connected to a 1-methyl-2-pyrrolyl group via a hydroxymethyl bridge. Its molecular formula is C₁₂H₁₁ClFNO, with a molecular weight of 251.67 g/mol .

Properties

Molecular Formula

C12H11ClFNO

Molecular Weight

239.67 g/mol

IUPAC Name

(4-chloro-3-fluorophenyl)-(1-methylpyrrol-2-yl)methanol

InChI

InChI=1S/C12H11ClFNO/c1-15-6-2-3-11(15)12(16)8-4-5-9(13)10(14)7-8/h2-7,12,16H,1H3

InChI Key

HGJZUWIHAQBULS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C(C2=CC(=C(C=C2)Cl)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluorophenyl-(1-methyl-2-pyrrolyl)methanol typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with 1-methyl-2-pyrrolecarboxaldehyde under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired methanol derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as recrystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluorophenyl-(1-methyl-2-pyrrolyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-3-fluorophenyl-(1-methyl-2-pyrrolyl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluorophenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Features :

  • Phenyl Substituents : The 4-chloro-3-fluoro substitution pattern on the aromatic ring introduces steric and electronic effects, influencing reactivity and intermolecular interactions.
  • Hydroxyl Group: The methanol moiety enhances solubility in polar solvents and provides a site for derivatization (e.g., esterification or glycosylation).

For example, boronic acid derivatives (e.g., [4-chloro-3-((4-ethylpiperazin-1-yl)methyl)phenyl]boronic acid, CAS 1704074-48-5) are used in Suzuki-Miyaura coupling reactions for drug synthesis .

Structural Analogs and Substituent Effects

The following table compares 4-Chloro-3-fluorophenyl-(1-methyl-2-pyrrolyl)methanol with three structurally related compounds, highlighting differences in substituents and heterocyclic systems:

Compound Name CAS Number Molecular Formula Key Structural Features Notes on Properties/Applications
4-Chloro-3-fluorophenyl-(1-methyl-2-pyrrolyl)methanol 2108982-23-4 C₁₂H₁₁ClFNO Chloro/fluoro-phenyl; 1-methylpyrrole; methanol High polarity due to hydroxyl group
4-Chloro-3-fluorophenyl-(5-methyl-2-furyl)methanol 1246088-49-2 C₁₂H₁₁ClFO₂ Chloro/fluoro-phenyl; 5-methylfuran; methanol Reduced aromaticity vs. pyrrole; discontinued
(1-(3-Chloro-4-fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol 618383-27-0 C₁₈H₁₅ClFN₂O Pyrazole core; chloro/fluoro-phenyl; P-tolyl Enhanced rigidity due to pyrazole ring
[4-Chloro-3-((4-ethylpiperazin-1-yl)methyl)phenyl]boronic acid 1704074-48-5 C₁₃H₁₉BClFN₂O₂ Boronic acid; piperazine substituent Used in cross-coupling reactions
Key Observations:

Substituent Positioning :

  • The 4-chloro-3-fluoro substitution on the phenyl ring is conserved across analogs, suggesting this pattern is critical for electronic tuning (e.g., modulating electron-withdrawing effects for reactivity in nucleophilic substitutions).

Functional Group Variation: The boronic acid derivative (CAS 1704074-48-5) replaces the methanol group with a boronate, enabling participation in cross-coupling reactions—a feature absent in the target compound .

Biological Activity

4-Chloro-3-fluorophenyl-(1-methyl-2-pyrrolyl)methanol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.

  • Chemical Name: 4-Chloro-3-fluorophenyl-(1-methyl-2-pyrrolyl)methanol
  • CAS Number: 2108982-23-4
  • Molecular Formula: C12H12ClF N O

Biological Activity Overview

The biological activity of this compound has been investigated across several studies, revealing its potential in various therapeutic areas.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, pyrrolidine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents is often linked to enhanced bioactivity.

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (mg/mL)Target Bacteria
Compound A0.0039Staphylococcus aureus
Compound B0.025Escherichia coli
4-Chloro-3-fluorophenyl-(1-methyl-2-pyrrolyl)methanolTBDTBD

Antifungal Activity

The antifungal efficacy of related compounds has also been documented. For instance, certain pyrrolidine derivatives demonstrated MIC values as low as 0.0048 mg/mL against Candida albicans.

Table 2: Antifungal Activity of Related Compounds

Compound NameMIC (mg/mL)Target Fungi
Compound C0.0048Candida albicans
Compound D0.0098Bacillus mycoides

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial activity of various pyrrolidine derivatives, including those similar to 4-Chloro-3-fluorophenyl-(1-methyl-2-pyrrolyl)methanol. The results showed that compounds with halogen substitutions exhibited a broad spectrum of activity against both bacterial and fungal strains, with notable effectiveness against E. coli and S. aureus.

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of aminopyrazole derivatives, which share structural similarities with the target compound. These derivatives were found to inhibit cell proliferation in various cancer cell lines, demonstrating IC50 values in the low micromolar range.

Table 3: Anticancer Activity

Compound NameIC50 (µM)Cancer Cell Line
Compound E5.33MCF-7
Compound F3.46HCT-116
4-Chloro-3-fluorophenyl-(1-methyl-2-pyrrolyl)methanolTBDTBD

The mechanism by which these compounds exert their biological effects often involves interactions at the molecular level, such as inhibiting key enzymes or interfering with cellular processes like tubulin polymerization in cancer cells.

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